molecular formula C13H15NO4 B12649005 Ethyl 2-formamido (4-methoxyphenyl) acrylate CAS No. 136986-59-9

Ethyl 2-formamido (4-methoxyphenyl) acrylate

Cat. No.: B12649005
CAS No.: 136986-59-9
M. Wt: 249.26 g/mol
InChI Key: YFYFUQAXMDAGFJ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formamido (4-methoxyphenyl) acrylate is a chemical compound known for its versatile applications in various fields It is an acrylate ester, characterized by the presence of an α,β-unsaturated carboxyl structure, which makes it highly reactive

Preparation Methods

The synthesis of Ethyl 2-formamido (4-methoxyphenyl) acrylate typically involves the reaction of 4-methoxyphenylacetic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with acryloyl chloride to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 25°C and a reaction time of several hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-formamido (4-methoxyphenyl) acrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to room temperature, and reaction times varying from minutes to hours. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-formamido (4-methoxyphenyl) acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-formamido (4-methoxyphenyl) acrylate involves its reactivity as an acrylate ester The α,β-unsaturated carboxyl structure allows it to participate in various polymerization reactions, forming long-chain polymersThe molecular targets and pathways involved depend on the specific application and the nature of the polymer formed .

Comparison with Similar Compounds

Ethyl 2-formamido (4-methoxyphenyl) acrylate can be compared with other acrylate esters such as:

Properties

CAS No.

136986-59-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl (E)-2-formamido-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-18-13(16)12(14-9-15)8-10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3,(H,14,15)/b12-8+

InChI Key

YFYFUQAXMDAGFJ-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.